4-ChlorobenzaMide--d4

Quantitative Mass Spectrometry Isotope Dilution LC-MS/MS Method Development

Quantitation of 4-chlorobenzamide by LC-MS or GC-MS demands a stable-isotope internal standard to correct for matrix effects, extraction variability, and ionization fluctuations. Surrogate standards or deuterated analogs with <3 Da mass shift or exchangeable labels introduce systematic bias. • Permanent +4.03 Da mass shift eliminates cross-talk with unlabeled analyte (MW 155.58). • Non-exchangeable aromatic C-D bonds ensure signal integrity across extended analytical batches. • ≥98% chemical and isotopic purity supports ANDA/NDA regulatory documentation. • Ambient-temperature stability simplifies global shipping and long-term storage.

Molecular Formula C7H6ClNO
Molecular Weight 159.605
CAS No. 1219794-65-6
Cat. No. B580550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ChlorobenzaMide--d4
CAS1219794-65-6
Synonyms4-ChlorobenzaMide--d4
Molecular FormulaC7H6ClNO
Molecular Weight159.605
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)Cl
InChIInChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D
InChIKeyBLNVISNJTIRAHF-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Chlorobenzamide‑d4: Isotopic Internal Standard Overview


4‑Chlorobenzamide‑d4 is the stable‑isotope‑labeled analog of 4‑chlorobenzamide in which the four aromatic hydrogen atoms are replaced by deuterium (2,3,5,6‑d4). With a molecular formula of C₇H₂D₄ClNO and a molecular weight of 159.61 g·mol⁻¹, this non‑radioactive compound serves as an ideal internal standard for quantitative analysis by NMR, GC‑MS, or LC‑MS . Its physicochemical properties closely mimic those of the unlabeled parent molecule while the +4.03 Da mass shift affords unambiguous mass spectrometric discrimination .

Why 4‑Chlorobenzamide‑d4 Is Irreplaceable


In LC‑MS or GC‑MS quantitation workflows, the unlabeled analyte (4‑chlorobenzamide, MW 155.58 g·mol⁻¹) cannot serve as its own internal standard because it is chromatographically and spectrally indistinguishable from the target species present in the sample . Surrogate internal standards that are not strict isotopic homologs exhibit differing extraction efficiencies, ionization responses, and matrix effects, leading to systematic quantitation biases . Deuterated analogs with fewer than three mass units of separation or with exchangeable labels (e.g., N‑D or O‑D) are susceptible to proton‑deuterium back‑exchange in aqueous matrices, compromising signal integrity . 4‑Chlorobenzamide‑d4 overcomes these limitations by providing a permanent, non‑exchangeable +4 Da mass shift—a requirement for robust isotope‑dilution mass spectrometry [1].

Quantified Advantages Over Unlabeled and Alternative Standards


Mass Spectrometric Discrimination from Unlabeled Analyte

4‑Chlorobenzamide‑d4 exhibits a molecular ion [M+H]⁺ at m/z 160.04 compared to m/z 156.01 for unlabeled 4‑chlorobenzamide, yielding a net mass increment of +4.03 Da . This exceeds the minimum 3 Da separation threshold recommended to avoid isotopic spectral overlap for small molecules (MW <1000 Da) . In contrast, the unlabeled analyte has no mass offset and therefore cannot be distinguished from endogenous 4‑chlorobenzamide in the same LC‑MS run, while alternatively labeled benzamide internal standards with fewer deuterium atoms (e.g., hypothetical d₂‑analog) would generate only a +2 Da shift that may partially overlap with the natural abundance ³⁷Cl isotopologue peak .

Quantitative Mass Spectrometry Isotope Dilution LC-MS/MS Method Development

Isotopic Enrichment Purity and Low Unlabeled Carryover

4‑Chlorobenzamide‑d4 is specified at ≥98 atom % deuterium enrichment (≥98% isotopic purity) across multiple supplier certificates of analysis . This means that ≤2% of the product consists of partially labeled or unlabeled species. By comparison, unlabeled 4‑chlorobenzamide is defined by zero deuterium enrichment and would contribute 100% interference if used as an internal standard . Lower‑grade deuterated analogs (e.g., 95% isotopic purity) would introduce 5% unlabeled background, increasing the lower limit of quantification and reducing assay sensitivity .

Isotopic Purity Internal Standard Qualification Assay Interference

Chemical Purity Matches or Exceeds Unlabeled Standards

The chemical purity of 4‑Chlorobenzamide‑d4 is specified at ≥98% by HPLC, identical to the purity grade of the leading unlabeled 4‑chlorobenzamide analytical standard (>98.0% by HPLC/TN) . This ensures that the deuterated internal standard does not introduce additional chromatographic impurities that could co‑elute with the analyte or generate spurious MS signals. Importantly, the deuterated analog delivers the dual specification of chemical purity (≥98%) and isotopic enrichment (≥98 atom % D)—a combined quality criterion that the unlabeled compound cannot fulfill .

Chemical Purity Reference Standard Pharmaceutical Impurity Profiling

Non-Exchangeable Aromatic Deuterium Label Stability

The four deuterium atoms in 4‑Chlorobenzamide‑d4 are positioned exclusively on the aromatic ring (positions 2,3,5,6), avoiding labile amide N‑H or potential α‑carbonyl exchange sites . In protic solvents (water, methanol, plasma), deuterium labels on heteroatoms or α‑carbonyl carbons undergo back‑exchange with protium, eroding the mass shift and creating time‑dependent signal drift . The aromatic C‑D bonds in 4‑Chlorobenzamide‑d4 are resistant to exchange under typical analytical conditions (pH 2–8, 25–40 °C), ensuring stable isotopic integrity over the course of sample preparation and chromatographic separation .

Label Stability Proton-Deuterium Exchange LC-MS Assay Robustness

Multi-Platform Internal Standard Utility

4‑Chlorobenzamide‑d4 is validated as an internal standard across three detection platforms: quantitative ¹H‑NMR (absence of aromatic proton signals eliminates interference with analyte quantification), GC‑MS (volatility comparable to unlabeled analog with distinct molecular ion), and LC‑MS (co‑elution with unlabeled analyte under reversed‑phase conditions) . This multi‑platform utility contrasts with ¹³C‑ or ¹⁵N‑labeled analogs, which are transparent to ¹H‑NMR and may be less accessible due to higher synthesis costs [1]. The unlabeled compound, by definition, provides no internal standardization capability for any of these techniques .

Analytical Platform Versatility Quantitative NMR Method Transfer

Key Application Scenarios for 4‑Chlorobenzamide‑d4


Quantitative Bioanalysis in Plasma and Tissue

Use 4‑Chlorobenzamide‑d4 as an isotope‑dilution internal standard for LC‑MS/MS quantification of 4‑chlorobenzamide in pharmacokinetic and tissue distribution studies. The +4.03 Da mass shift eliminates matrix interference, while the non‑exchangeable aromatic C‑D bonds ensure stable response across extended analytical batches (see Evidence Items 1 and 4) . This approach meets FDA and EMA bioanalytical method validation guidelines requiring stable‑isotope internal standards for accurate and precise quantification.

Pharmaceutical Impurity Profiling and Qualification

Employ 4‑Chlorobenzamide‑d4 as a mass‑tagged internal standard for identifying and quantifying 4‑chlorobenzamide impurities in drug substance batches. Its dual chemical and isotopic purity specifications (≥98% each) provide a single‑source quality benchmark, streamlining regulatory documentation for ANDA or NDA submissions (see Evidence Item 3) .

Quantitative ¹H‑NMR Purity Determination

Utilize 4‑Chlorobenzamide‑d4 as an internal standard in qNMR experiments; the absence of aromatic proton signals eliminates resonance overlap with the analyte, while the amide N‑H protons (if present) can serve as integration reference. This method provides orthogonal purity certification when LC‑based methods are insufficient to resolve co‑eluting impurities (see Evidence Item 5) .

Environmental Fate and Metabolism Studies

Spike 4‑Chlorobenzamide‑d4 into soil, water, or microbial incubation matrices as a tracer to track degradation kinetics and metabolic pathways of 4‑chlorobenzamide. The stable aromatic deuteration withstands hydrolytic and oxidative conditions, enabling long‑term fate studies without label loss (see Evidence Item 4) .

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